6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)4-1-5-6(11-2-4)13-3-12-5/h1-3H,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPHRTMJMRXCKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the metalation reaction, where a trifluoromethylating agent is used to introduce the trifluoromethyl group under controlled conditions . Another approach involves the simultaneous vapor-phase chlorination and fluorination at high temperatures using transition metal-based catalysts such as iron fluoride .
Industrial Production Methods
Industrial production of 6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine often employs high-temperature reactions with transition metal catalysts to achieve efficient and scalable synthesis. The use of vapor-phase reactions allows for the production of this compound in good yields, making it suitable for large-scale applications .
Chemical Reactions Analysis
Substitution Reactions
The compound undergoes nucleophilic and electrophilic substitutions at multiple positions. A notable example involves diazotization followed by displacement:
The 6-position trifluoromethyl group exhibits electronic effects that direct substitutions preferentially to the 5- and 7-positions of the imidazo[4,5-b]pyridine core .
Oxidation and Reduction
Redox reactions enable functional group interconversions:
Oxidation
-
Thioether → Sulfone: Using H₂O₂ in acetic acid at 80°C achieves complete conversion .
Reduction -
Nitro → Amino: Catalytic hydrogenation (H₂/Pd-C, 50 psi) reduces 5,7-dinitro derivatives to diamino compounds in >90% yield .
Direct C-H Functionalization
The C2 position undergoes regioselective arylation via copper-mediated coupling:
| Aryl Halide | Catalyst System | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| 4-Iodoanisole | CuI (20 mol%), 1,10-phen | 110°C | 24h | 82% | |
| 2-Bromopyridine | CuI, K₃PO₄ | 100°C | 16h | 75% |
This method enables efficient synthesis of 2-aryl derivatives without pre-functionalization . Mechanistic studies suggest a concerted metallation-deprotonation pathway facilitated by copper coordination to the heterocycle .
Salt Formation
Protonation at N1 generates pharmaceutically relevant salts:
| Base | Reaction Medium | Product | Application | Source |
|---|---|---|---|---|
| Triethylamine | THF | Triethylamine salt | Improved solubility | |
| Trimethylamine | Chloroform | Trimethylamine salt | Crystallization control |
Ring Modification Reactions
Hydrogenolysis under controlled conditions affects the imidazole ring:
| Starting Material | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 6-Chloro derivative | H₂ (50 psi), Pd/C | Dechlorinated imidazo-pyridine | 88% | |
| N-Oxide precursor | Zn/HOAc | Deoxygenated core structure | 79% |
Reaction Optimization Data
Critical parameters for C-H arylation:
These transformations establish 6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine as a privileged scaffold for generating structurally diverse compounds with tailored properties. The combination of directed C-H functionalization and classical substitution chemistry enables efficient derivatization for drug discovery and materials development.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
6-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine derivatives have shown promising results as anticancer agents. Research indicates that these compounds can act as inhibitors of various kinases involved in cancer progression. For example, derivatives have been evaluated for their ability to inhibit Aurora kinases, which are crucial in cell division and have been implicated in tumorigenesis .
Case Study: Aurora Kinase Inhibition
- Compound : this compound derivatives
- Target : Aurora kinases
- Result : Lead optimization studies have identified several potent inhibitors with IC50 values in the nanomolar range.
1.2 Antitubercular Agents
Recent studies have highlighted the potential of this compound as a novel antitubercular agent. A series of derivatives were synthesized and screened against Mycobacterium tuberculosis, showing significant activity with minimum inhibitory concentrations (MIC) ranging from 0.5 to 0.8 μmol/L .
| Compound | MIC (μmol/L) | Activity |
|---|---|---|
| 5c | 0.6 | Potent |
| 5g | 0.5 | Potent |
| 5i | 0.8 | Moderate |
| 5u | 0.7 | Potent |
Antiviral Properties
The antiviral potential of imidazo[4,5-b]pyridine derivatives has also been explored, particularly against HIV. Compounds have demonstrated moderate to good activity in vitro against various strains of HIV, indicating their potential as antiviral agents .
Case Study: Anti-HIV Activity
- Study Design : In vitro assays on MT-4 cell cultures infected with HIV strains.
- Result : Several derivatives exhibited significant inhibition of viral replication.
Agrochemical Applications
This compound has been investigated for its herbicidal properties. Derivatives have been synthesized that act as effective herbicides through the inhibition of specific metabolic pathways in plants.
Case Study: Herbicide Development
- Target Pathway : Inhibition of photosynthesis and growth regulation.
- Result : Certain derivatives showed effective weed control in agricultural settings.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of imidazo[4,5-b]pyridine derivatives is crucial for optimizing their biological activity. Modifications at various positions on the imidazo ring can significantly influence their pharmacological properties.
| Position Modified | Change Made | Effect on Activity |
|---|---|---|
| C3 | Methyl group addition | Increased antibacterial activity |
| C6 | Nitro group substitution | Enhanced antitubercular activity |
Mechanism of Action
The mechanism of action of 6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can act on peripheral sites to modulate the activity of components of the sympathetic nervous system, leading to various pharmacological effects . The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogues and Substituent Effects
The biological and physicochemical properties of imidazo[4,5-b]pyridines are highly dependent on substituent type and position. Key structural analogs include:
Key Observations :
- Positional Effects : The 6-CF₃ group in the target compound may enhance electron-withdrawing effects compared to 5-CF₃ analogs, altering reactivity and binding interactions .
- Functional Groups: Nitrophenoxy (e.g., ) and bromo substituents (e.g., ) are associated with antitubercular and anticancer activities, respectively, while the trifluoromethyl group may improve pharmacokinetic properties .
Antitubercular Activity
- 6-(4-Nitrophenoxy) derivatives: Exhibit potent activity against M. tuberculosis H37Rv (MIC: 1.6–6.25 µg/mL), likely due to nitro group redox activity targeting DprE1 enzyme .
Anticancer and Kinase Inhibition
- Bromo Derivatives : 6-Bromo-2-phenyl analogs show kinase inhibition (e.g., GSK-3β IC₅₀: <1 µM) via halogen bonding interactions .
Cardiovascular Effects
- AR-L 115 BS: A 2-methoxy-4-methylsulfinylphenyl-substituted analog acts as a positive inotropic agent, increasing cardiac contractility via Ca²⁺ sensitization . The 6-CF₃ group’s electronegativity may similarly modulate ion channel interactions.
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group increases logP compared to polar substituents (e.g., nitrophenoxy), enhancing membrane permeability .
- Solubility: Nitrophenoxy and amino groups (e.g., PhIP) increase water solubility, whereas CF₃ and phenyl groups reduce it .
Biological Activity
6-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, based on various studies and findings.
Chemical Structure and Properties
The compound features a trifluoromethyl group at the 6-position of the imidazo[4,5-b]pyridine ring, which enhances its lipophilicity and metabolic stability. This structural modification is critical for its interaction with biological targets and contributes to its pharmacological potential .
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of this compound derivatives against various pathogens:
- Bacterial Inhibition : Compounds derived from this scaffold showed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The presence of the trifluoromethyl group was found to enhance antibacterial efficacy .
- Fungal Activity : The compound also exhibited antifungal properties against species like Aspergillus flavus and A. niger .
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Aspergillus flavus | 12 |
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines:
- Cell Line Studies : In vitro studies revealed that derivatives of this compound exhibited cytotoxic effects against HepG2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer) cell lines. For instance, one study reported an IC50 value of 8.43 nM against the EGFR L858R/T790M mutant kinase, highlighting its potential as a targeted therapy for specific cancer types .
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 0.0227 |
| MCF-7 | 2.74 |
| A549 | 1.96 |
Anti-inflammatory Activity
Research has also indicated that the compound exhibits anti-inflammatory properties by inhibiting key pathways involved in inflammation. It has been shown to reduce the expression of pro-inflammatory cytokines in vitro .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Protein Kinase Inhibition : The compound acts as a potent inhibitor of various kinases implicated in cancer progression and inflammatory responses. For example, it has been identified as a dual inhibitor of FLT3 and Aurora kinases, which are critical in acute myeloid leukemia treatment .
- Endocytosis Inhibition : Studies suggest that this compound may interfere with cellular processes such as endocytosis by targeting phosphoinositide kinases, thus affecting nutrient uptake in cancer cells .
Case Studies
A notable case study involved the synthesis and evaluation of several analogs of this compound. The study aimed to establish structure-activity relationships (SAR) that could guide further drug development:
Q & A
Q. What are the common synthetic routes for 6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine, and how can reaction conditions be optimized?
- Methodological Answer: Synthesis typically involves cyclization of 2,3-diaminopyridine derivatives with trifluoromethyl-containing reagents. For example, halogen-substituted intermediates (e.g., 5-chloro-2,3-diaminopyridine) can undergo cyclocondensation with trifluoroacetic anhydride or related reagents to introduce the CF₃ group. Optimization includes adjusting solvent systems (e.g., methanol or DMF), temperature (80–120°C), and catalysts (e.g., POCl₃ for halogen activation). Purity is enhanced via recrystallization in aqueous methanol or column chromatography .
Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer:
- XRD : Single-crystal X-ray diffraction confirms planar conformation and hydrogen-bonding networks (e.g., orthorhombic Pna2₁ space group) .
- Vibrational Spectroscopy : IR and Raman spectra identify NH stretching (3100–3400 cm⁻¹) and CF₃ vibrations (1100–1250 cm⁻¹). Temperature-dependent studies (4–295 K) reveal dynamic behavior of hydrogen bonds .
- NMR/HRMS : ¹H/¹³C NMR resolves aromatic protons and CF₃ coupling, while HRMS validates molecular weight (e.g., C₇H₅F₃N₃) .
Advanced Research Questions
Q. How do substituent variations at different positions influence the biological activity of this compound derivatives?
- Methodological Answer:
- Antitubercular Activity : Electron-withdrawing groups (EWGs) like nitro (NO₂) at position 6 enhance activity against Mycobacterium tuberculosis (MIC ≤ 1.56 µg/mL) by targeting DprE1, a key enzyme in cell wall synthesis. Molecular docking (AutoDock Vina) predicts binding affinity to DprE1’s active site .
- Anticancer Activity : Substitution with pyridinyl or thiazolyl groups improves kinase inhibition (e.g., IC₅₀ ≤ 50 nM against EGFR). Structure-activity relationship (SAR) studies use IC₅₀ profiling across cancer cell lines .
- Data Contradictions : Discrepancies in activity may arise from steric effects (e.g., bulky substituents reducing membrane permeability) or assay variability (e.g., H37Rv vs. clinical TB strains) .
Q. What computational methods are employed to predict the electronic properties and reactivity of this compound?
- Methodological Answer:
- DFT Calculations : B3LYP/6-31G(d,p) models optimize geometry, revealing charge distribution (CF₃ induces electron deficiency at C6) and frontier molecular orbitals (HOMO-LUMO gap ≈ 4.5 eV). Solvent effects are modeled via PCM .
- Reactivity Descriptors : Global electrophilicity index (ω ≈ 2.8 eV) predicts nucleophilic attack sites. Fukui functions localize reactive positions (e.g., C2 for electrophilic substitution) .
- MD Simulations : GROMACS assesses stability in lipid bilayers, critical for drug delivery .
Q. How can mechanistic insights into the formation of this compound derivatives resolve inconsistencies in synthetic yields?
- Methodological Answer:
- Reaction Monitoring : LC-MS tracks intermediates (e.g., Schiff bases in Mannich reactions). Low yields often stem from competing pathways (e.g., hydrolysis of CF₃ groups under acidic conditions) .
- Kinetic Studies : Arrhenius plots identify rate-limiting steps (e.g., cyclization at >100°C). Microwave-assisted synthesis reduces side reactions, improving yields by 15–20% .
- Byproduct Analysis : GC-MS detects halogenated impurities (e.g., residual Cl from POCl₃ activation), guiding purification protocols .
Data Analysis & Interpretation
Q. What strategies address contradictions in biological activity data across studies of this compound analogs?
- Methodological Answer:
- Meta-Analysis : Pool data from multiple studies (e.g., ChEMBL, PubChem) and apply multivariate statistics (PCA) to identify outliers. Normalize activity metrics (e.g., logP vs. IC₅₀) .
- Crystallographic Validation : Compare X-ray structures of ligand-target complexes (e.g., DprE1-PDB: 4FDN) to confirm binding modes despite substituent differences .
- Assay Standardization : Use common reference strains (e.g., M. tuberculosis H37Rv) and controls (e.g., rifampicin) to minimize inter-lab variability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
